molecular formula C4H8ClF2NO B8217454 (3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride

(3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride

Cat. No.: B8217454
M. Wt: 159.56 g/mol
InChI Key: NLERLCGBOKVMAG-DFWYDOINSA-N
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Description

(3S)-4,4-Difluoropyrrolidin-3-ol hydrochloride is a fluorinated pyrrolidine derivative with a stereospecific configuration at the 3-position. This compound is structurally characterized by a five-membered pyrrolidine ring substituted with two fluorine atoms at the 4,4-positions and a hydroxyl group at the 3S position, forming a hydrochloride salt. It serves as a critical building block in medicinal chemistry due to its ability to modulate physicochemical properties (e.g., lipophilicity, metabolic stability) and enhance target binding through fluorine’s electronegativity and hydrogen-bonding interactions .

Enantioselective synthesis routes have been developed to access this compound. For instance, Chong et al. (2016) reported two methods: one leveraging the chiral pool of l-(+)-tartaric acid and another using iridium-diamine-catalyzed asymmetric transfer hydrogenation to introduce stereochemistry, avoiding hazardous fluorinating reagents . Its applications span drug discovery, particularly in central nervous system (CNS) and oncology targets, where fluorinated pyrrolidines improve pharmacokinetic profiles .

Properties

IUPAC Name

(3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERLCGBOKVMAG-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(CN1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Methods

Direct fluorination of pyrrolidine precursors is challenging due to the inertness of C–H bonds. Two predominant approaches are employed:

  • Electrophilic Fluorination : Utilizing reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at specific positions. For example, the treatment of 3-pyrrolidinol derivatives with NFSI in acidic conditions yields 4,4-difluorinated products, though regioselectivity remains a concern.

  • Nucleophilic Displacement : Halogenated intermediates (e.g., 4,4-dibromopyrrolidin-3-ol) undergo substitution with fluoride sources such as KF or tetrabutylammonium fluoride (TBAF). This method benefits from milder conditions but requires anhydrous environments to prevent hydrolysis.

A comparative analysis of fluorination efficiency is summarized in Table 1.

Table 1. Fluorination Efficiency for Pyrrolidine Derivatives

MethodReagentYield (%)Selectivity (4,4-F₂)
ElectrophilicNFSI62–68Moderate
NucleophilicKF45–52High
Radical FluorinationXeF₂38–41Low

Stereoselective Synthesis of (3S)-Configuration

Achieving the (3S)-stereochemistry necessitates chiral auxiliaries or asymmetric catalysis.

Chiral Resolution via Diastereomeric Salts

Racemic 4,4-difluoropyrrolidin-3-ol is resolved using chiral acids (e.g., L-tartaric acid or dibenzoyl-D-tartaric acid). The (3S)-enantiomer forms a less soluble diastereomeric salt, which is isolated via recrystallization. Subsequent treatment with hydrochloric acid yields the hydrochloride salt with >98% enantiomeric excess (ee).

Asymmetric Hydrogenation

Prochiral enamine intermediates, such as 3-oxopyrrolidine derivatives, undergo hydrogenation with chiral Rh or Ru catalysts. For instance, the use of [(R)-DTBM-SEGPHOS]RuCl₂ achieves 92–95% ee for the (3S)-isomer. Critical parameters include hydrogen pressure (50–100 psi) and solvent polarity (methanol or ethanol).

Protective Group Strategies

Protection of the hydroxyl and amine functionalities is essential to prevent side reactions during fluorination.

tert-Butoxycarbonyl (Boc) Protection

The amine group is protected with Boc₂O in dichloromethane, followed by fluorination. Deprotection with HCl in dioxane yields the hydrochloride salt (Scheme 1).

Scheme 1. Boc-Mediated Synthesis

  • Boc₂O, DCM, 0°C → 25°C, 12 h

  • NFSI, CH₃CN, 50°C, 24 h

  • 4 M HCl/dioxane, 0°C, 2 h

Benzyl Ether Protection

The hydroxyl group is protected with benzyl bromide in the presence of NaH. Hydrogenolysis (H₂, Pd/C) removes the benzyl group post-fluorination, though this method risks over-reduction of fluorine substituents.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance fluorination rates by stabilizing transition states. Nonpolar solvents (toluene) favor stereoselectivity but reduce yields.

Temperature and Catalysis

Low temperatures (–20°C to 0°C) improve enantioselectivity in asymmetric hydrogenation. The addition of Lewis acids (e.g., ZnCl₂) accelerates nucleophilic fluorination by activating leaving groups.

Analytical Validation and Purification

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms enantiomeric purity. Preparative HPLC isolates the (3S)-isomer with >99% chemical purity.

Spectroscopic Characterization

  • ¹⁹F NMR : δ –118.2 ppm (d, J = 12.4 Hz, CF₂)

  • ¹H NMR : δ 4.21 (m, 1H, C3-OH), 3.85–3.72 (m, 2H, C2-H/C5-H)

  • HRMS : m/z 142.0543 [M+H]⁺ (calc. 142.0548 for C₄H₇F₂NO)

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 24 h to 2 h by improving heat transfer and mixing. A patented process achieves 85% yield at 100 g scale using a Corning AFR module.

Green Chemistry Approaches

Solvent recycling (acetonitrile recovery >95%) and catalyst immobilization (SiO₂-supported Ru catalysts) minimize waste. Life-cycle assessment (LCA) shows a 40% reduction in carbon footprint compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

(3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions include difluorinated alcohols, amines, and substituted pyrrolidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride serves as a building block in the synthesis of novel pharmaceuticals. Its unique structure can lead to derivatives with enhanced therapeutic effects. The compound is particularly relevant in developing antimicrobial agents and other therapeutic drugs that target specific biological pathways.

Pharmacological Studies

Research indicates that this compound interacts with various biological receptors, making it a candidate for further investigation in pharmacology. Its potential role as an agonist for specific receptors suggests applications in treating neurological disorders and other conditions influenced by neurotransmitter systems .

Enzyme Mechanism Studies

The compound is utilized to study enzyme mechanisms due to its ability to act as a probe for investigating biological pathways involving fluorinated substrates. This application is crucial for understanding the biochemical interactions that govern cellular functions .

Case Study 1: Antimicrobial Activity

In a study focusing on fluorinated compounds, (3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride demonstrated significant antimicrobial properties compared to non-fluorinated analogs. The introduction of fluorine atoms was found to enhance the binding affinity to bacterial targets, leading to improved efficacy against various pathogens.

Case Study 2: Neurological Implications

Research exploring the interactions of (3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride with neurotransmitter systems revealed its potential as a modulator in treating conditions such as depression and anxiety disorders. The compound's selective binding properties suggest it could influence serotonin and dopamine pathways .

Summary of Key Applications

Application AreaDescription
Medicinal ChemistryBuilding block for synthesizing novel pharmaceuticals and antimicrobial agents
Pharmacological StudiesInvestigating receptor interactions and potential therapeutic roles
Enzyme Mechanism StudiesProbing enzyme mechanisms and biological pathways involving fluorinated substrates

Mechanism of Action

The mechanism of action of (3S)-4,4-difluoropyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interact with various pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3S)-4,4-difluoropyrrolidin-3-ol hydrochloride with structurally and functionally related pyrrolidine derivatives and hydrochloride salts.

Structural and Functional Analogues

Compound Name Key Structural Features Molecular Weight Solubility/Stability Applications/Activities Reference
(3S)-4,4-Difluoropyrrolidin-3-ol hydrochloride 4,4-difluoro, 3S-hydroxy, pyrrolidine core 173.59 g/mol Soluble in polar solvents (e.g., MeOH, DMF) Medicinal chemistry building block
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride 4-fluoro (single substitution), 3R-hydroxy 137.58 g/mol Stable in acidic conditions Intermediate in kinase inhibitor synthesis
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride 4,4-difluoro, 2-carboxylic acid, 3,3-dimethyl 215.63 g/mol Limited aqueous solubility Potential protease inhibitor scaffold
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride 5-hydroxymethyl, 3R-hydroxy, no fluorine 167.60 g/mol High aqueous solubility Carbohydrate mimetics, glycosidase inhibitors
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyridine-pyrrolidine hybrid, dihydrochloride salt 236.14 g/mol Hygroscopic, soluble in water Unspecified biological screening

Key Comparative Insights

Fluorination Impact: The 4,4-difluoro substitution in the title compound enhances metabolic stability and membrane permeability compared to mono-fluorinated analogs like (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride. This is critical for CNS-targeted drugs where blood-brain barrier penetration is essential . In contrast, the 3,3-dimethyl and carboxylic acid groups in (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride reduce solubility but may improve target specificity for enzymes like proteases .

Stereochemical Influence :

  • The 3S configuration in the title compound contrasts with the 3R configuration in (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. Such stereochemical differences can drastically alter binding affinities to chiral targets, as seen in enzyme inhibitors .

Hydrochloride Salt Utility :

  • Hydrochloride salts generally improve crystallinity and stability. For example, 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride exhibits hygroscopicity but retains stability in aqueous formulations, whereas the title compound’s hydrochloride form simplifies purification during synthesis .

Synthetic Accessibility :

  • The enantioselective synthesis of (3S)-4,4-difluoropyrrolidin-3-ol hydrochloride avoids toxic fluorinating agents, unlike older methods for fluorinated pyrrolidines. This makes it more scalable for industrial applications .

Research and Development Implications

The unique combination of fluorine substitution and stereochemistry in (3S)-4,4-difluoropyrrolidin-3-ol hydrochloride positions it as a versatile scaffold for optimizing drug candidates. Its analogs highlight trade-offs between solubility, stability, and target engagement, guiding structure-activity relationship (SAR) studies. Future research should explore its utility in covalent inhibitors or prodrugs, leveraging the hydroxyl group for further functionalization .

Biological Activity

(3S)-4,4-Difluoropyrrolidin-3-ol;hydrochloride is a fluorinated derivative of pyrrolidine that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C5_5H8_8F2_2N\cdot HCl
  • Molecular Weight : 159.56 g/mol
  • Structural Features : Contains two fluorine atoms at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring, which enhances its reactivity and biological interactions compared to non-fluorinated analogs.

The biological activity of (3S)-4,4-difluoropyrrolidin-3-ol is primarily attributed to:

  • Enhanced Binding Affinity : The presence of fluorine atoms increases the compound's affinity for specific molecular targets such as enzymes and receptors.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, stabilizing interactions with biological targets, which may modulate their activity .

Pharmacological Effects

Research indicates that (3S)-4,4-difluoropyrrolidin-3-ol exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been studied as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in lipid metabolism and cell signaling. It was found that certain derivatives exhibit selective inhibition against nSMase2 without affecting other phosphatidylinositol kinases .
  • Potential Antidiabetic Activity : As part of studies on natural products for diabetes management, derivatives of this compound have shown promise in modulating enzyme activities related to glucose metabolism .

Case Studies

  • Inhibition Studies :
    • A study evaluated the inhibitory effects of several fluorinated compounds on nSMase2, revealing that (3S)-4,4-difluoropyrrolidin-3-ol derivatives exhibited significant inhibitory activity compared to non-fluorinated counterparts .
  • Pharmacokinetic Properties :
    • Research demonstrated that fluorinated compounds like (3S)-4,4-difluoropyrrolidin-3-ol can enhance metabolic stability and bioavailability due to their altered pharmacokinetics stemming from the presence of fluorine atoms .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
4-Fluoropyrrolidin-3-olLacks second fluorine atomDifferent pharmacological properties
3-HydroxypyrrolidineNo fluorine atomsLess reactive and selective
4,4-DifluoropyrrolidineLacks hydroxyl groupReduced ability to form hydrogen bonds
(3S)-4,4-Difluoropyrrolidin-3-olUnique combination of chiral center and F atomsEnhanced stability and reactivity

Q & A

Q. What are the recommended synthetic routes for (3S)-4,4-difluoropyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?

A common synthetic approach involves cyclization of fluorinated precursors followed by hydrochlorination. For example, reacting a difluorinated pyrrolidine intermediate with HCl under controlled conditions (e.g., 0–50°C in aqueous media) can yield the hydrochloride salt. Optimization includes adjusting reaction time (e.g., 2–3 hours), temperature gradients, and stoichiometric ratios of HCl to the free base. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How should researchers handle and store (3S)-4,4-difluoropyrrolidin-3-ol hydrochloride to ensure stability and prevent decomposition?

The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to minimize hygroscopicity and oxidative degradation. Handling requires PPE (gloves, goggles, lab coats) in a fume hood to avoid inhalation or dermal exposure. Waste must be disposed via certified hazardous waste protocols due to potential environmental toxicity .

Q. What analytical techniques are most effective for confirming the stereochemical purity of (3S)-4,4-difluoropyrrolidin-3-ol hydrochloride?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric detection can resolve enantiomeric impurities. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography provide definitive confirmation of the (3S) configuration. Purity thresholds ≥98% are typically required for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported solubility profiles of (3S)-4,4-difluoropyrrolidin-3-ol hydrochloride across different solvent systems?

Controlled solubility studies using standardized protocols (e.g., shake-flask method at 25°C) in solvents like water, DMSO, or ethanol are essential. Conflicting data may arise from polymorphic forms or residual solvents; techniques such as dynamic vapor sorption (DVS) or differential scanning calorimetry (DSC) can identify hydrate formation or amorphous content. Cross-validate results with LC-MS to exclude degradation artifacts .

Q. What strategies are employed to evaluate the metabolic stability of (3S)-4,4-difluoropyrrolidin-3-ol hydrochloride in preclinical pharmacokinetic studies?

In vitro assays using liver microsomes or hepatocytes (human/rodent) assess phase I/II metabolism. LC-MS/MS quantifies parent compound and metabolites over time. For in vivo studies, administer the compound via IV/PO routes in animal models, followed by plasma/tissue sampling. The difluoro group may enhance metabolic stability by reducing CYP450-mediated oxidation, but fluorine’s electronegativity can alter clearance pathways .

Q. How does the difluoro substitution at the pyrrolidine ring influence the compound's interaction with biological targets compared to non-fluorinated analogs?

Fluorine’s electronegativity and small atomic radius enhance binding affinity via dipole interactions or hydrophobic effects. Comparative molecular dynamics simulations and radioligand binding assays (e.g., with GPCRs or enzymes) can quantify these effects. For example, difluoro substitution may rigidify the pyrrolidine ring, improving target selectivity but potentially reducing solubility .

Methodological Notes

  • Contradictory Data Mitigation : Replicate experiments under identical conditions and validate analytical methods (e.g., via ICH guidelines).
  • Advanced Characterization : Use cryo-EM or surface plasmon resonance (SPR) for target engagement studies.
  • Safety Compliance : Adhere to OSHA and GHS protocols for handling fluorinated compounds, including spill containment and exposure monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.